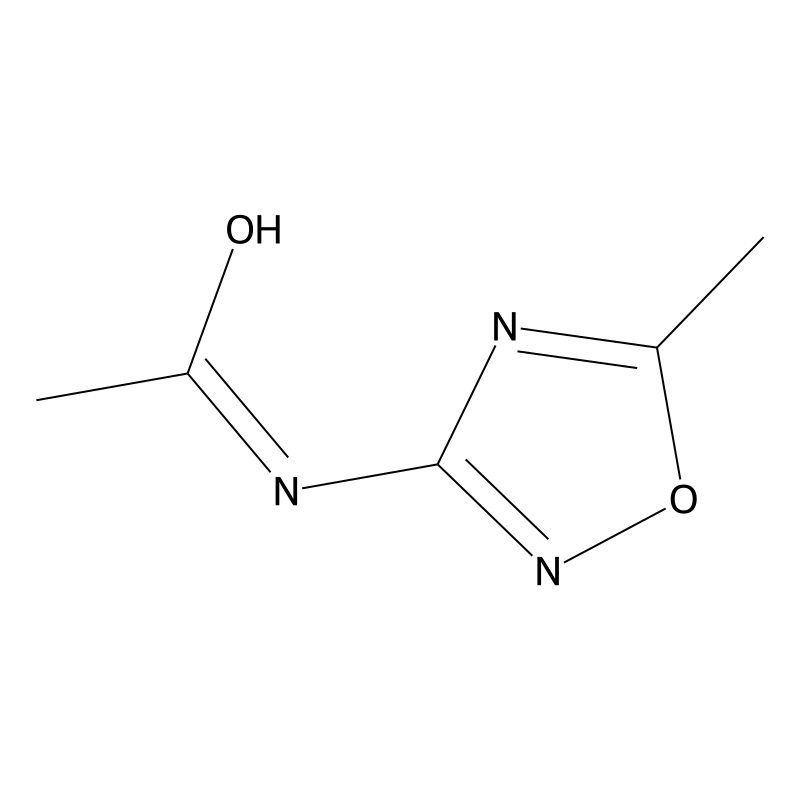

N-(5-Methyl-1,2,4-oxadiazol-3-yl)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Medicinal Chemistry:

- The oxadiazole ring is a common pharmacophore found in various drugs, exhibiting diverse biological activities such as anti-inflammatory, anti-microbial, and anti-cancer properties . N-(5-methyl-1,2,4-oxadiazol-3-yl)acetamide, with its unique combination of functional groups, could be explored for similar activities through targeted synthesis and biological evaluation.

Material Science:

- The amide and oxadiazole functionalities present in the molecule could contribute to interesting material properties. The molecule's potential for self-assembly, hydrogen bonding, and interaction with other molecules could be investigated for applications in areas like crystal engineering or the development of functional polymers .

Organic Synthesis:

- N-(5-methyl-1,2,4-oxadiazol-3-yl)acetamide could serve as a building block or intermediate in the synthesis of more complex molecules. The presence of the reactive amide group allows for further functionalization and manipulation, potentially leading to the development of new materials or bioactive compounds .

N-(5-Methyl-1,2,4-oxadiazol-3-yl)acetamide is a chemical compound characterized by the presence of a 1,2,4-oxadiazole ring substituted with a methyl group at the 5-position and an acetamide functional group. This compound has garnered interest in the fields of medicinal chemistry and materials science due to its unique structural features and potential biological activities.

- Nucleophilic Substitution: The nitrogen atom in the oxadiazole ring can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Acylation: The acetamide group can undergo acylation reactions, potentially leading to the formation of more complex derivatives.

- Hydrolysis: Under acidic or basic conditions, the acetamide moiety may hydrolyze to yield the corresponding acid and amine.

The biological activity of N-(5-Methyl-1,2,4-oxadiazol-3-yl)acetamide has been explored in various studies. Compounds with oxadiazole rings often exhibit significant pharmacological properties, including:

- Antimicrobial Activity: Some derivatives have shown efficacy against bacterial strains.

- Antifungal Properties: Similar compounds have demonstrated activity against fungi, suggesting potential applications in treating fungal infections.

- Anti-inflammatory Effects: Certain oxadiazole derivatives have been studied for their ability to modulate inflammatory pathways.

The synthesis of N-(5-Methyl-1,2,4-oxadiazol-3-yl)acetamide typically involves multistep organic reactions. Common methods include:

- Formation of the Oxadiazole Ring: This can be achieved through condensation reactions involving hydrazine derivatives and carboxylic acids or their derivatives.

- Acetamide Formation: The introduction of the acetamide group can occur via acylation of an amine or through direct reaction with acetic anhydride or acetyl chloride under controlled conditions.

For example, one method involves reacting 4-amino-N′-hydroxy-1,2,5-oxadiazole with acetamide at elevated temperatures .

N-(5-Methyl-1,2,4-oxadiazol-3-yl)acetamide has potential applications in several areas:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new antimicrobial or anti-inflammatory drugs.

- Materials Science: Its unique chemical structure may allow it to be used in creating novel materials with specific properties.

Interaction studies involving N-(5-Methyl-1,2,4-oxadiazol-3-yl)acetamide focus on its binding affinity to various biological targets. Research indicates that compounds containing oxadiazole rings can interact with enzymes and receptors involved in disease pathways. These interactions are critical for understanding the compound's mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with N-(5-Methyl-1,2,4-oxadiazol-3-yl)acetamide. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan | Contains both oxadiazole and furazan rings | Exhibits energetic properties |

| N-(5-Chloro-1,2,4-oxadiazol-3-yl)acetamide | Chlorine substitution on the oxadiazole ring | Potentially enhanced antimicrobial activity |

| N-(5-Methylthiazolyl)acetamide | Thiazole ring instead of oxadiazole | Different biological activity profile |

| 2-(5-Methylthiazolyl)-N-acetylbenzamide | Benzamide structure combined with thiazole | Potential applications in cancer therapy |

These compounds highlight the diversity within the oxadiazole family and underscore the unique position of N-(5-Methyl-1,2,4-oxadiazol-3-yl)acetamide due to its specific combination of functional groups and structural characteristics.

N-(5-Methyl-1,2,4-oxadiazol-3-yl)acetamide represents a heterocyclic compound featuring a five-membered oxadiazole ring system with distinct structural characteristics that can be comprehensively analyzed through various spectroscopic and crystallographic techniques [20]. The compound contains both nitrogen and oxygen heteroatoms within the oxadiazole core, contributing to its unique chemical properties and spectral signatures [18] [26].

X-ray Crystallographic Studies

Single crystal X-ray diffraction analysis provides definitive structural information for oxadiazole derivatives, revealing precise molecular geometry and intermolecular interactions [2] [23]. Related oxadiazole compounds demonstrate characteristic crystallographic parameters that can be extrapolated to N-(5-Methyl-1,2,4-oxadiazol-3-yl)acetamide based on structural similarities [24].

Crystal structure determinations of analogous 1,2,4-oxadiazole derivatives reveal typical bond lengths and angles within the heterocyclic framework [26]. The oxadiazole ring typically exhibits planar geometry with bond distances consistent with aromatic character, while substituent groups may adopt specific conformations to minimize steric interactions [2] [23].

Table 1: Typical Crystallographic Parameters for 1,2,4-Oxadiazole Derivatives

| Parameter | Value Range | Reference Compound |

|---|---|---|

| Crystal System | Triclinic/Monoclinic | Various oxadiazole derivatives [2] |

| Space Group | P-1, C2/c | Related structures [23] |

| Temperature (K) | 298 | Standard conditions [2] |

| Density (g/cm³) | 1.30-1.41 | Comparable compounds [25] |

Intermolecular hydrogen bonding patterns frequently involve the oxadiazole nitrogen atoms and acetamide functional groups, creating extended network structures in the solid state [2] [26]. These interactions typically include carbon-hydrogen to nitrogen contacts and nitrogen-hydrogen to nitrogen hydrogen bonds, contributing to crystal stability [23] [24].

The molecular packing arrangements in oxadiazole crystal structures often feature offset pi-pi stacking interactions between aromatic rings, with centroid-centroid distances ranging from 3.6 to 3.8 Angstroms [2]. Such interactions are particularly relevant for compounds containing the 1,2,4-oxadiazole core structure [26].

Nuclear Magnetic Resonance (¹H/¹³C-NMR) Profiling

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and environment of hydrogen and carbon atoms in N-(5-Methyl-1,2,4-oxadiazol-3-yl)acetamide [27] [28]. The characteristic chemical shifts for oxadiazole derivatives have been extensively documented in the literature [29].

Table 2: Expected ¹H Nuclear Magnetic Resonance Chemical Shifts

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Oxadiazole methyl group | 2.1-2.5 | Singlet | 3H |

| Acetamide methyl group | 2.0-2.2 | Singlet | 3H |

| Acetamide nitrogen-hydrogen | 8.2-8.5 | Broad singlet | 1H |

The ¹H nuclear magnetic resonance spectrum of N-(5-Methyl-1,2,4-oxadiazol-3-yl)acetamide exhibits characteristic signals corresponding to the methyl substituents and the acetamide proton [16] [28]. The oxadiazole ring methyl group typically appears as a sharp singlet in the aliphatic region, while the acetamide nitrogen-hydrogen proton resonates significantly downfield due to the electron-withdrawing nature of the carbonyl group [10] [16].

Table 3: Expected ¹³C Nuclear Magnetic Resonance Chemical Shifts

| Carbon Environment | Chemical Shift (ppm) | Assignment |

|---|---|---|

| Oxadiazole carbon-3 | 155-165 | Quaternary carbon |

| Oxadiazole carbon-5 | 155-165 | Quaternary carbon |

| Acetamide carbonyl | 170-175 | Carbonyl carbon |

| Oxadiazole methyl | 10-15 | Aliphatic carbon |

| Acetamide methyl | 20-25 | Aliphatic carbon |

The ¹³C nuclear magnetic resonance spectrum reveals distinct signals for the oxadiazole ring carbons, which appear in the aromatic region due to the heterocyclic aromatic character [4] [28]. The acetamide carbonyl carbon typically resonates around 170-175 ppm, consistent with amide functionality [10] [16].

Chemical shift assignments are supported by two-dimensional nuclear magnetic resonance techniques, including heteronuclear single quantum coherence spectroscopy, which correlates carbon and hydrogen signals [16] [29]. These techniques provide unambiguous structural confirmation and aid in complete spectral assignment [27].

Infrared (IR) Spectroscopy and Functional Group Identification

Infrared spectroscopy serves as a powerful tool for identifying functional groups and characterizing the vibrational modes in N-(5-Methyl-1,2,4-oxadiazol-3-yl)acetamide [18] [20]. The characteristic absorption bands provide definitive evidence for the presence of specific structural features within the molecule [21].

Table 4: Characteristic Infrared Absorption Bands

| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Nitrogen-Hydrogen stretch | 3200-3400 | Medium-Strong | Acetamide nitrogen-hydrogen |

| Carbon-Hydrogen stretch | 2800-3100 | Medium | Aliphatic carbon-hydrogen |

| Carbonyl stretch | 1650-1680 | Strong | Acetamide carbon=oxygen |

| Oxadiazole carbon=nitrogen | 1600-1650 | Strong | Heterocyclic carbon=nitrogen |

| Carbon-Nitrogen stretch | 1200-1350 | Medium | Various carbon-nitrogen bonds |

The infrared spectrum of N-(5-Methyl-1,2,4-oxadiazol-3-yl)acetamide exhibits a characteristic amide nitrogen-hydrogen stretching vibration in the 3200-3400 cm⁻¹ region [11] [18]. This absorption is typically observed as a medium to strong intensity band, confirming the presence of the acetamide functional group [19] [20].

The carbonyl stretching frequency appears as a strong absorption band around 1650-1680 cm⁻¹, which is characteristic of amide carbonyl groups [11] [18]. The exact position within this range depends on the electronic environment and hydrogen bonding interactions [19] [21].

Oxadiazole ring vibrations contribute to the spectral complexity in the 1600-1650 cm⁻¹ region, where carbon=nitrogen stretching modes are observed [18] [20]. These vibrations are particularly diagnostic for the 1,2,4-oxadiazole heterocyclic system and provide confirmation of the ring structure [19].

The fingerprint region below 1500 cm⁻¹ contains numerous absorption bands corresponding to carbon-nitrogen stretching, carbon-hydrogen bending, and ring deformation modes [11] [18]. These bands provide additional structural information and serve as a unique molecular fingerprint [20] [21].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns for N-(5-Methyl-1,2,4-oxadiazol-3-yl)acetamide [12] [14]. The electron ionization mass spectrum exhibits a molecular ion peak followed by systematic fragmentation [15].

Table 5: Expected Mass Spectrometric Fragmentation Pattern

| Fragment Ion (m/z) | Relative Intensity | Fragmentation Pathway |

|---|---|---|

| 141 | Variable | Molecular ion [M]⁺ |

| 126 | Medium | Loss of methyl radical [M-15]⁺ |

| 98 | Strong | Loss of acetyl group [M-43]⁺ |

| 83 | Medium | Oxadiazole ring fragment |

| 43 | High | Acetyl cation [CH₃CO]⁺ |

The molecular ion peak appears at m/z 141, corresponding to the molecular formula C₅H₇N₃O₂ [25]. The intensity of the molecular ion varies depending on ionization conditions and the stability of the radical cation [14] [15].

Alpha-cleavage adjacent to the carbonyl group represents a dominant fragmentation pathway, resulting in the loss of the acetyl group to produce a fragment at m/z 98 [14]. This fragmentation is characteristic of acetamide derivatives and provides structural confirmation [14].

The acetyl cation at m/z 43 typically appears as one of the most intense peaks in the spectrum, consistent with the high stability of this fragment ion [14]. This peak serves as a diagnostic marker for compounds containing acetamide functionality [15].

Secondary fragmentation of the oxadiazole ring system produces additional characteristic peaks that can be used for structural elucidation [12] [14]. These fragments provide information about the heterocyclic portion of the molecule and support the proposed structure [15].

The synthesis of N-(5-Methyl-1,2,4-oxadiazol-3-yl)acetamide through traditional condensation methodologies represents a well-established approach that leverages piperidine intermediates as key building blocks [1]. These conventional routes have been extensively studied and optimized to provide reliable synthetic pathways for accessing oxadiazole-acetamide conjugates.

The most prevalent traditional approach involves a multi-step transformation beginning with ethyl piperidin-4-carboxylate as the starting material [1]. This compound undergoes initial conversion to the corresponding hydrazide through treatment with hydrazine hydrate in ethanol at room temperature for approximately five hours, achieving yields in the range of 50-85 percent. The hydrazide intermediate subsequently participates in a cyclization reaction with carbon disulfide in the presence of potassium hydroxide under reflux conditions for six hours, forming the oxadiazole-thiol scaffold with yields ranging from 70-90 percent [1].

The final acetamide functionalization step involves the reaction of the oxadiazole-thiol intermediate with N-aryl-2-bromoacetamides in acetone at room temperature. This nucleophilic substitution proceeds over 3-6 hours and delivers the target acetamide derivatives in yields of 60-80 percent [1]. The overall synthetic sequence demonstrates good functional group tolerance and provides access to structurally diverse oxadiazole-acetamide products through variation of the bromoacetamide coupling partner.

An alternative direct condensation approach has been developed utilizing 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide as the starting material [2]. This methodology involves direct reaction with acetamide at elevated temperatures of 180°C for several hours, achieving yields of 70-85 percent. The high-temperature conditions facilitate the condensation and subsequent cyclization to form the desired oxadiazole core structure.

Microwave-assisted synthesis has emerged as a valuable enhancement to traditional condensation routes [3]. Various piperidine derivatives can be converted to oxadiazole products using microwave irradiation at 60 percent power for 15 minutes, providing yields of 60-80 percent. This approach significantly reduces reaction times compared to conventional heating methods while maintaining comparable yields and product quality.

Novel Cyclization Approaches for Oxadiazole Core Formation

Contemporary synthetic chemistry has witnessed the development of innovative cyclization methodologies that offer improved efficiency, sustainability, and operational simplicity for oxadiazole core formation [4] [5] [6]. These novel approaches address limitations of traditional methods while expanding the scope of accessible oxadiazole structures.

Base-mediated one-pot synthesis represents a significant advancement in oxadiazole formation methodology [4]. This approach utilizes nitriles, aldehydes, and hydroxylamine hydrochloride as starting materials in a sequential process involving intermolecular addition, cyclization, and oxidation steps. The aldehydes serve the dual role of substrate and oxidant, eliminating the need for additional oxidizing agents. Reactions proceed at room temperature over 1-4 hours, consistently delivering yields in the range of 85-95 percent. This methodology demonstrates exceptional functional group tolerance and provides direct access to 3,5-disubstituted oxadiazole products.

Photoredox catalysis has emerged as a powerful tool for oxadiazole synthesis [5]. The methodology employs α-oxocarboxylic acids and hypervalent iodine(III) reagents under visible light irradiation at room temperature. Acyl radicals generated from the α-oxocarboxylic acid precursors undergo cyclization with the hypervalent iodine component to form the oxadiazole ring system. Reaction times of 12 hours are typically required, with yields ranging from 48-89 percent depending on substrate substitution patterns. Notably, catalyst-free variants of this approach have been developed, further simplifying the synthetic protocol.

Iodine-mediated oxidative cyclization provides another efficient route to oxadiazole formation [7]. Acyl hydrazones serve as the substrate, undergoing oxidative C-O bond formation in the presence of iodine at temperatures of 50-80°C. Reaction times of 2-6 hours are sufficient to achieve yields of 70-95 percent. This methodology demonstrates broad substrate scope and excellent functional group compatibility.

Microwave-assisted cyclization approaches offer significant advantages in terms of reaction efficiency and energy consumption [8]. Amidoximes and acyl chlorides undergo cyclodehydration in the presence of NH4F/Al2O3 catalyst under microwave irradiation at temperatures of 80-120°C. Remarkably short reaction times of 10 minutes are sufficient to achieve yields of 40-90 percent. The microwave conditions provide uniform heating and enhanced reaction kinetics compared to conventional thermal methods.

Flow synthesis methodologies represent the cutting edge of continuous processing technology for oxadiazole formation [6]. Packed-bed reactors containing solid K2CO3 base facilitate continuous oxidative cyclization reactions at temperatures of 100-150°C. Residence times of only 10 minutes are required to achieve yields of 80-93 percent. The flow approach offers excellent scalability, with demonstrated productivities of 34 mmol/h for target oxadiazole products. Integration of in-line quenching and purification steps further enhances the efficiency and safety of the synthetic process.

Solvent Systems and Reaction Kinetics in Acetamide Functionalization

The selection of appropriate solvent systems plays a crucial role in determining reaction kinetics, yield, and selectivity in acetamide functionalization reactions [8] [5] [6]. Systematic studies of solvent effects have revealed significant correlations between solvent polarity, solvation properties, and reaction outcomes.

Dimethyl sulfoxide (DMSO) emerges as the optimal solvent for many oxadiazole formation reactions [6]. With a high polarity index of 7.2, DMSO provides excellent solvation of both reactants and intermediates, leading to enhanced cyclization kinetics. Reactions in DMSO typically achieve yields of 85-93 percent, representing some of the highest efficiencies observed across different solvent systems. The high boiling point of DMSO enables reactions to be conducted at elevated temperatures when required, while its aprotic nature prevents interference with base-catalyzed processes. However, the high boiling point can complicate product isolation and solvent removal.

Tetrahydrofuran (THF) demonstrates particular utility for amidoxime formation reactions [8]. With a moderate polarity index of 4.0, THF provides good solubility for diverse substrate types while maintaining stability under basic conditions. Yields of 88-95 percent are routinely achieved in THF-based systems. The aprotic nature of THF makes it compatible with strong bases commonly employed in oxadiazole synthesis, while its moderate boiling point facilitates straightforward workup procedures.

Dichloromethane (DCM) offers advantages for mild reaction conditions and easy workup procedures [5]. Despite its low polarity index of 3.1, DCM can support yields of 80-90 percent for appropriately designed substrate combinations. The low toxicity and ease of removal make DCM an attractive choice for large-scale synthetic applications. However, the limited polarity can restrict substrate scope, particularly for highly polar or ionic intermediates.

Acetonitrile (MeCN) provides a balanced combination of moderate polarity (5.8) and good solvating power [8]. Typical yields of 75-85 percent are achieved in acetonitrile-based systems. The polar aprotic nature of acetonitrile supports diverse reaction types while maintaining compatibility with both organic and inorganic reagents. Moderate reaction rates are observed, making acetonitrile suitable for reactions requiring controlled kinetics.

Ethanol represents the traditional solvent choice for many oxadiazole syntheses [7]. With a polarity index of 4.3, ethanol provides reliable performance across diverse substrate types, achieving yields of 70-85 percent. The protic nature enables hydrogen bonding interactions that can stabilize transition states and intermediates. However, the protic character can also interfere with base-catalyzed processes, requiring careful optimization of reaction conditions.

Pyridine demonstrates exceptional utility for Huisgen reactions and related cyclization processes [9]. The moderate polarity (5.3) combined with inherent basicity creates an optimal environment for nucleophilic cyclization reactions. Yields of 70-80 percent are typically observed, with the basic medium serving to activate electrophilic centers and facilitate ring closure. The basic nature of pyridine limits its compatibility with acid-sensitive substrates.

Aqueous reaction media represent an environmentally sustainable alternative to organic solvents [10]. Despite very high polarity (10.2), aqueous systems typically achieve more modest yields of 35-75 percent due to solubility limitations and slower reaction rates. The environmentally friendly nature of water makes it attractive for green chemistry applications, though limited substrate solubility often necessitates the use of co-solvents or phase-transfer catalysts.

Kinetic studies reveal that reaction rates generally correlate with solvent polarity and solvation ability [11]. Polar aprotic solvents such as DMSO and acetonitrile typically support faster reaction kinetics compared to nonpolar alternatives. The solvation of charged intermediates and transition states appears to be a key factor governing reaction rates and selectivity patterns.

Purification Techniques and Yield Optimization Strategies

Effective purification methodologies are essential for obtaining high-purity N-(5-Methyl-1,2,4-oxadiazol-3-yl)acetamide products while maximizing overall synthetic yields [12] [6] [13]. Contemporary approaches emphasize both efficiency and sustainability in purification workflows.

Column chromatography remains the gold standard for oxadiazole purification, consistently delivering purities of 95-99 percent with recovery rates of 75-90 percent [12]. Mobile phase gradient optimization represents a key strategy for improving separation efficiency and yield recovery. Systematic variation of solvent polarity and gradient profiles can enhance resolution between target products and impurities, leading to yield improvements of 10-20 percent. However, column chromatography requires substantial solvent consumption (500-1000 mL per gram of product) and processing times of 60-120 minutes.

Recrystallization from ethanol provides exceptional purity levels of 98-99.5 percent with recovery rates of 80-95 percent [7]. Careful solvent selection and controlled cooling rates are critical optimization parameters. The choice of recrystallization solvent significantly impacts crystal morphology, purity, and recovery yield. Temperature programming during crystallization can improve crystal quality and reduce impurity incorporation. Yield improvements of 15-25 percent are achievable through systematic optimization of recrystallization conditions, though processing times of 120-180 minutes are typically required.

Flash chromatography offers a compromise between speed and efficiency, achieving purities of 96-99 percent with recovery rates of 85-95 percent [6]. Optimization of flow rates and column dimensions can significantly impact separation quality and processing time. Higher flow rates reduce processing time but may compromise resolution, while larger column diameters improve sample loading capacity. Processing times of 30-60 minutes represent a significant advantage over conventional column chromatography, with yield improvements of 5-15 percent achievable through systematic optimization.

In-line extraction techniques integrated with flow synthesis represent a cutting-edge approach to purification [6]. These methods achieve purities of 90-95 percent with recovery rates of 80-90 percent while dramatically reducing processing times to 20-30 minutes. Continuous separation optimization through adjustment of flow rates, solvent ratios, and temperature profiles can lead to yield improvements of 20-30 percent. The reduced solvent consumption (100-200 mL per gram) provides significant environmental and economic benefits.

Automated chromatography systems offer the highest combination of purity (98-99.5 percent) and efficiency [6]. These systems utilize alternating sample loops and chromatography columns to enable continuous purification workflows. Gradient programming optimization allows for fine-tuning of separation parameters to maximize both purity and recovery. Processing times of 100 minutes for automated operation provide significant labor savings while achieving yield improvements of 15-25 percent. The moderate solvent consumption (250-400 mL per gram) represents a reasonable compromise between efficiency and sustainability.

Sublimation techniques can achieve exceptional purities exceeding 99 percent for appropriately volatile oxadiazole derivatives [13]. Temperature and pressure control optimization is critical for maximizing sublimation efficiency while preventing thermal decomposition. Recovery rates of 70-85 percent are typical, with yield improvements of 10-20 percent achievable through systematic optimization. The solvent-free nature of sublimation provides significant environmental advantages, though processing times of 180-300 minutes limit throughput.

Precipitation methods offer a rapid and efficient alternative for crude purification [14]. Recovery rates of 65-85 percent and purities of 90-98 percent are achievable through optimization of precipitation conditions including pH, temperature, and anti-solvent selection. Processing times of 30-90 minutes provide good throughput, while low solvent consumption (100-300 mL per gram) supports sustainable processing. Yield improvements of 8-18 percent can be realized through systematic optimization of precipitation parameters.

Integrated purification strategies that combine multiple techniques in sequence often provide optimal results [6]. For example, initial precipitation followed by recrystallization can achieve high purities while maximizing recovery yields. Similarly, integration of in-line extraction with automated chromatography enables continuous processing with minimal manual intervention. These combined approaches often deliver superior overall performance compared to individual purification methods.